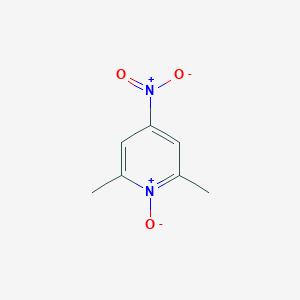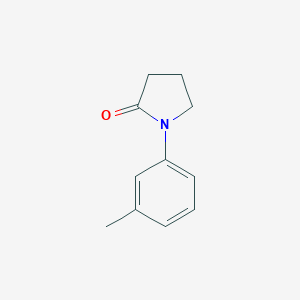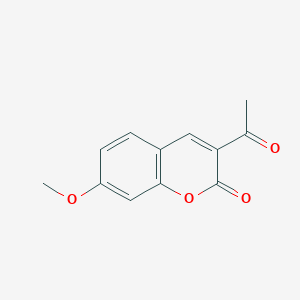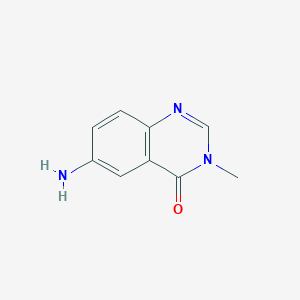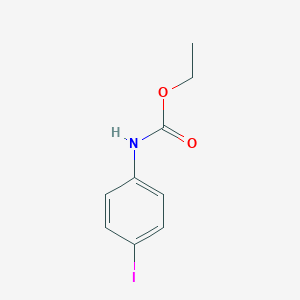
p-Iodophenyl urethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Iodophenyl urethane, also known as IPU, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
科学研究应用
P-Iodophenyl urethane has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, as a probe for protein binding studies, and as a tool for investigating the mechanism of action of certain enzymes. One of the most notable applications of p-Iodophenyl urethane is its use as a selective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins in the body.
作用机制
The mechanism of action of p-Iodophenyl urethane involves its binding to the heme group of cytochrome P450 enzymes, which leads to the inhibition of their activity. This inhibition can result in altered drug metabolism and toxicity, making p-Iodophenyl urethane a valuable tool for studying the role of cytochrome P450 enzymes in drug metabolism and toxicity.
生化和生理效应
The biochemical and physiological effects of p-Iodophenyl urethane have been extensively studied in laboratory settings. In addition to its inhibitory effects on cytochrome P450 enzymes, p-Iodophenyl urethane has been shown to have antioxidant properties and can protect against oxidative stress in cells. However, the use of p-Iodophenyl urethane in laboratory experiments has some limitations, including its potential toxicity and the need for careful handling and disposal.
实验室实验的优点和局限性
The advantages of using p-Iodophenyl urethane in laboratory experiments include its well-established synthesis method, its selectivity for cytochrome P450 enzymes, and its potential for use in studying drug metabolism and toxicity. However, the limitations of using p-Iodophenyl urethane include its potential toxicity and the need for careful handling and disposal, as well as its limited solubility in aqueous solutions.
未来方向
There are several future directions for research involving p-Iodophenyl urethane. One potential area of research is the development of new compounds that are more selective and less toxic than p-Iodophenyl urethane for use in studying cytochrome P450 enzymes. Another area of research is the investigation of the antioxidant properties of p-Iodophenyl urethane and its potential use in treating oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of p-Iodophenyl urethane and its potential effects on drug metabolism and toxicity.
Conclusion:
In conclusion, p-Iodophenyl urethane is a valuable tool in scientific research due to its unique properties. Its well-established synthesis method, selectivity for cytochrome P450 enzymes, and potential for use in studying drug metabolism and toxicity make it a valuable compound for laboratory experiments. However, its potential toxicity and limited solubility in aqueous solutions must be carefully considered. Future research involving p-Iodophenyl urethane should focus on developing new compounds, investigating its antioxidant properties, and further understanding its mechanism of action.
合成方法
The synthesis of p-Iodophenyl urethane involves the reaction of p-iodophenol with urethane in the presence of a catalyst, such as hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and ethanol. This synthesis method has been well-established and is widely used in laboratory settings.
属性
CAS 编号 |
77774-39-1 |
|---|---|
产品名称 |
p-Iodophenyl urethane |
分子式 |
C9H10INO2 |
分子量 |
291.09 g/mol |
IUPAC 名称 |
ethyl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
InChI 键 |
JUQOQFNQIBKYRA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)I |
规范 SMILES |
CCOC(=O)NC1=CC=C(C=C1)I |
其他 CAS 编号 |
77774-39-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



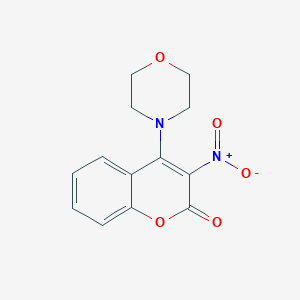

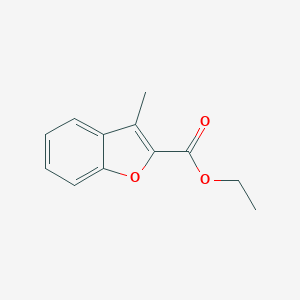
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
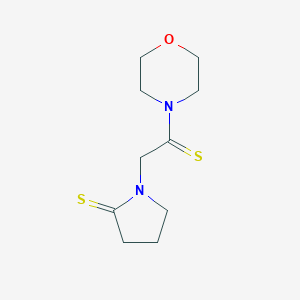

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
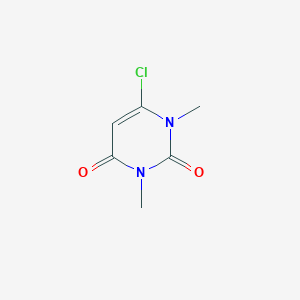
![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)
